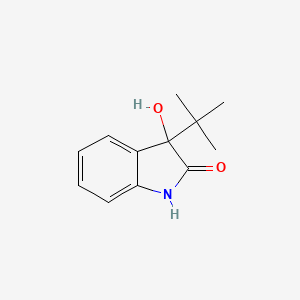![molecular formula C20H19N5O B6018012 2-methyl-N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]nicotinamide](/img/structure/B6018012.png)
2-methyl-N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]nicotinamide, also known as TQN, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. TQN belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and pharmacological properties.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]nicotinamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. This compound has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. It has also been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. This compound has also been shown to inhibit the JAK/STAT pathway, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, in vitro and in vivo. This compound has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, this compound has been shown to have anti-oxidant properties and can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-methyl-N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]nicotinamide is its diverse biological activities, which make it a promising therapeutic agent for various diseases. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Direcciones Futuras
There are several future directions for the research on 2-methyl-N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]nicotinamide. One area of interest is the development of this compound analogs with improved solubility and bioavailability. Another area of research is the investigation of this compound as a potential therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Further studies are also needed to fully understand the mechanism of action of this compound and its potential side effects in vivo.
Métodos De Síntesis
The synthesis of 2-methyl-N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]nicotinamide involves a multi-step process that starts with the reaction of 2-aminonicotinamide with ethyl 2-oxo-4-phenylbutyrate to form 2-ethyl-4-phenyl-3,4-dihydro-2H-pyrido[2,3-d]pyrimidin-7-one. This compound is then reacted with 3-pyridinecarboxaldehyde and ammonium acetate to yield 2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinone. Finally, the addition of methyl iodide to this compound results in the formation of this compound.
Aplicaciones Científicas De Investigación
2-methyl-N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]nicotinamide has been extensively studied for its potential as a therapeutic agent in various diseases. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been studied for its potential as an anti-microbial agent, particularly against gram-positive bacteria.
Propiedades
IUPAC Name |
2-methyl-N-(2-pyridin-3-yl-5,6,7,8-tetrahydroquinazolin-5-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-13-15(6-4-10-22-13)20(26)25-18-8-2-7-17-16(18)12-23-19(24-17)14-5-3-9-21-11-14/h3-6,9-12,18H,2,7-8H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGQPLINQAHBKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)NC2CCCC3=NC(=NC=C23)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-fluorophenyl)-2-(3-methyl-1-piperidinyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B6017935.png)
![N-{4-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl}-2-furamide hydrochloride](/img/structure/B6017942.png)
![ethyl 3-benzyl-1-[(2-methoxyphenoxy)acetyl]-3-piperidinecarboxylate](/img/structure/B6017961.png)
![2-[2-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6017974.png)
![1-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B6017980.png)

![N'-[(2-methyl-1H-indol-3-yl)methylene]benzohydrazide](/img/structure/B6017988.png)
![methyl 4-{[(1,3-dicyclohexyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B6017996.png)

![3-[2-(2-fluorophenyl)ethyl]-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]piperidine](/img/structure/B6018011.png)
![1-(2-fluorophenyl)-5-{[5-(phenylthio)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6018015.png)
![1-(cyclohexylmethyl)-3-hydroxy-3-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6018019.png)

![methyl 2-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B6018032.png)